1-(2,2-difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15790905
Molecular Formula: C11H15F2N5
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15F2N5 |
|---|---|
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | 1-(2,2-difluoroethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine |
| Standard InChI | InChI=1S/C11H15F2N5/c1-8-9(5-17(2)16-8)3-14-10-4-15-18(6-10)7-11(12)13/h4-6,11,14H,3,7H2,1-2H3 |
| Standard InChI Key | YUZSXZOGVJZXEE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1CNC2=CN(N=C2)CC(F)F)C |
Introduction
1-(2,2-difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a complex organic compound featuring a unique combination of functional groups, including a difluoroethyl moiety and two pyrazole rings. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Synthesis
The synthesis of 1-(2,2-difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves multi-step chemical reactions. These methods can vary based on the availability of reagents and the desired yield. Common synthetic routes may include condensation reactions and nucleophilic substitutions, which are typical for forming pyrazole derivatives.
Biological Activities and Applications
Pyrazole derivatives, including this compound, have been studied for their diverse biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties. The presence of a difluoroethyl group and two pyrazole rings could enhance its pharmacological profile, making it a potential lead compound for drug development.
Comparison with Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine | 1006462-68-5 | C6H8F2N2 | Contains a single pyrazole ring |
| N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine | 1856019-69-6 | C12H17F2N5 | Features a methyl group at position 5 of the pyrazole |
| 1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine | 1006333-08-9 | C5H7F2N2 | Simplest structure among similar compounds |
Research Findings and Future Directions
While specific biological activity data for 1-(2,2-difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is limited, its structural complexity suggests potential for unique biological interactions. Further research is needed to elucidate its mechanism of action and explore its applications in medicinal chemistry and agriculture.
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